molecular formula C17H15BrN4OS B11972387 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972387
M. Wt: 403.3 g/mol
InChI Key: RNWRHEMUFDZIDU-YBFXNURJSA-N
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Description

5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromobenzaldehyde with 4-ethoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, it may act by inhibiting enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the bromine atom.

    5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorine atom instead of bromine.

    5-(2-Methylphenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger intermolecular interactions. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can enhance biological activity.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+

InChI Key

RNWRHEMUFDZIDU-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br

Origin of Product

United States

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